![molecular formula C20H15N3O B063471 Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl- CAS No. 161466-04-2](/img/structure/B63471.png)
Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl- is a heterocyclic compound that has attracted significant attention in the field of medicinal chemistry. This compound possesses a unique chemical structure that makes it a potential candidate for the development of novel drugs. The synthesis of this compound has been achieved using various methods, and its biological activities have been extensively studied.
Wirkmechanismus
The mechanism of action of pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl- is not fully understood. However, it has been suggested that the compound exerts its biological activities through the modulation of various signaling pathways. For instance, pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl- has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. The compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and physiological effects
Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl- has been shown to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit the production of reactive oxygen species (ROS), and reduce the levels of pro-inflammatory cytokines. Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl- has also been shown to exhibit neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl- is its relatively simple synthesis method. The compound is also stable and can be easily purified. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl-. One of the areas of interest is the development of novel derivatives with improved biological activities. Another area of interest is the elucidation of the mechanism of action of this compound. Further studies are also needed to evaluate the potential of pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl- as a lead compound for the development of drugs for the treatment of various diseases.
In conclusion, pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl- is a promising compound that has attracted significant attention in the field of medicinal chemistry. The compound possesses potent biological activities and has been evaluated for its potential as a lead compound for the development of novel drugs. Further studies are needed to fully understand the mechanism of action of this compound and its potential for the treatment of various diseases.
Synthesemethoden
The synthesis of pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl- has been achieved using various methods. One of the commonly used methods involves the reaction of 2-aminopyridine with 2,4-dichloro-5-methylpyrimidine in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a reaction with diphenylacetonitrile in the presence of a Lewis acid catalyst such as aluminum chloride to produce the final product.
Wissenschaftliche Forschungsanwendungen
Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl- has been extensively studied for its biological activities. It has been reported to possess potent antitumor, anti-inflammatory, and antioxidant activities. The compound has also been shown to exhibit antibacterial and antifungal activities. Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl- has been evaluated for its potential as a lead compound for the development of novel drugs.
Eigenschaften
CAS-Nummer |
161466-04-2 |
|---|---|
Produktname |
Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl- |
Molekularformel |
C20H15N3O |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
2-methyl-4,7-diphenyl-8H-pyrido[2,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C20H15N3O/c1-13-21-19(15-10-6-3-7-11-15)18-17(24)12-16(23-20(18)22-13)14-8-4-2-5-9-14/h2-12H,1H3,(H,21,22,23,24) |
InChI-Schlüssel |
YETDHUHVMRTNLK-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C2C(=O)C=C(NC2=N1)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=NC(=C2C(=O)C=C(NC2=N1)C3=CC=CC=C3)C4=CC=CC=C4 |
Synonyme |
Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



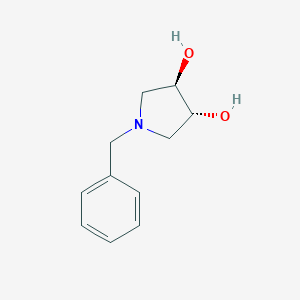
![1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione](/img/structure/B63392.png)
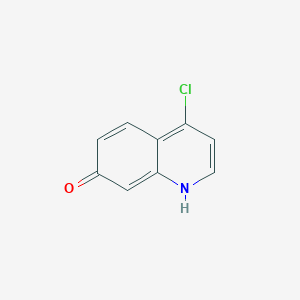
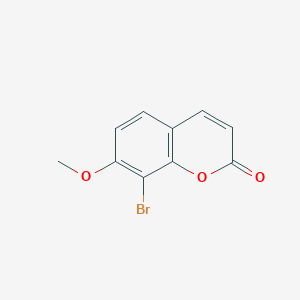

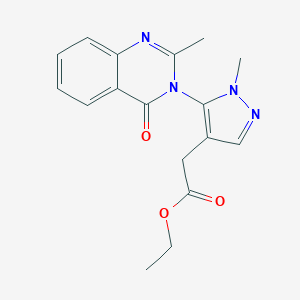
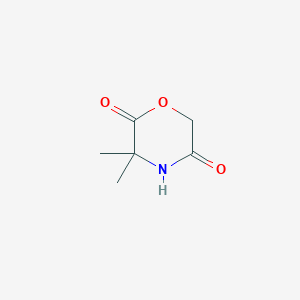
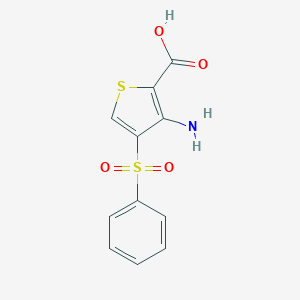

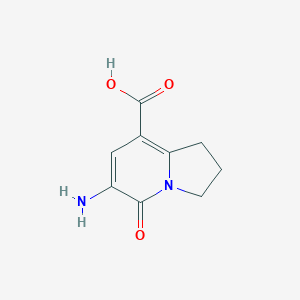


![Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]-](/img/structure/B63422.png)
